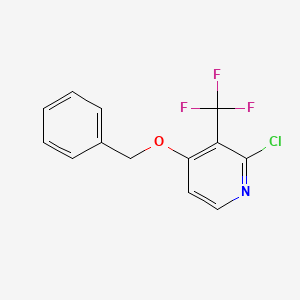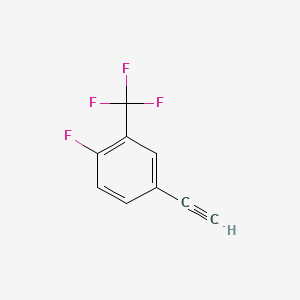
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1233501-60-4 . It has a molecular weight of 188.12 and its IUPAC name is this compound . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H4F4 . The InChI Code is 1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 164.8±40.0 °C at 760 mmHg . The vapour pressure is 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . The flash point is 53.9±16.0 °C . The index of refraction is 1.450 . The molar refractivity is 38.9±0.4 cm^3 . The polarizability is 15.4±0.5 10^-24 cm^3 . The surface tension is 27.9±5.0 dyne/cm . The molar volume is 144.7±5.0 cm^3 .Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate derived from compounds similar to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, has been synthesized for applications in pharmaceutical compounds like bicalutamide. The synthesis method adopted is noted for its environmental friendliness and practicality (Zhang Tong-bin, 2012).
Organometallic Nanoscopic Cages A study revealed the creation of organometallic nanoscopic cages using a building block incorporating Pt-ethynyl functionality, similar to this compound. These structures exhibit potential in sensing applications due to their electron-rich nature and luminescent properties, especially in detecting picric acid, a common explosive constituent (D. Samanta & P. Mukherjee, 2013).
Polymer Science and Material Properties
Development of Hyperbranched Poly(arylene ether)s The compound was used in synthesizing a trifluoromethyl-activated trifluoro monomer, leading to the creation of hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight, excellent thermal stability, and high glass transition temperatures, making them suitable for advanced material applications (Susanta Banerjee et al., 2009).
High-Performance Poly(arylene ether)s Novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties were synthesized, offering high molecular weight, thermal stability, and solubility in various organic solvents. Their thermal properties and solubility make them ideal candidates for creating transparent and flexible films, useful in high-performance material applications (B. Liaw et al., 2007).
Fluorine-Containing Polyetherimides Fluorine-containing polyetherimides have been synthesized and characterized, displaying favorable characteristics such as good thermal stability, low moisture absorption, and high hygrothermal stability. These properties indicate their potential use in various high-performance materials (K. Xie et al., 2001).
Advanced Organoboron Polymers A study presented the creation of highly luminescent organoboron polymers with the ability to self-assemble into micro to nanoscale particles and structures. These polymers exhibit high energy transfer efficiency and potential applications in fields requiring advanced luminescent materials (A. Nagai et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWPMWHWQYGMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)


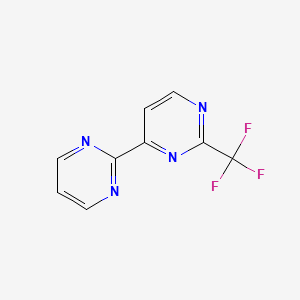
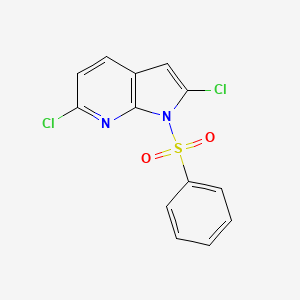


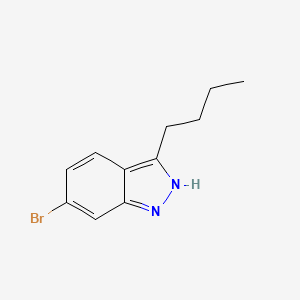
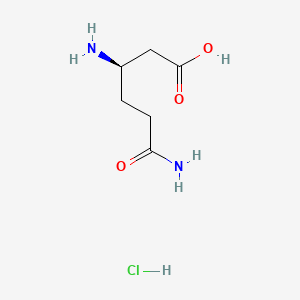
![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)
